molecular formula C7H16N2 B2856680 cis-1,2-Dimethyl-4-piperidinamine CAS No. 2090265-35-1

cis-1,2-Dimethyl-4-piperidinamine

Cat. No.: B2856680
CAS No.: 2090265-35-1
M. Wt: 128.219
InChI Key: BVVHNDKLDKPYCI-BQBZGAKWSA-N
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Description

Cis-1,2-Dimethyl-4-piperidinamine: is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. The molecular formula of this compound is C7H16N2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dimethyl-4-piperidinamine typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium and rhodium catalysts for hydrogenation, which combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Industrial Production Methods: Industrial production methods for this compound often involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions: Cis-1,2-Dimethyl-4-piperidinamine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium or rhodium catalysts is a typical reduction method.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amines .

Scientific Research Applications

Cis-1,2-Dimethyl-4-piperidinamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various piperidine derivatives, which are important in drug design and development.

    Biology: The compound is studied for its potential biological activity, including its role as a pharmacophore in medicinal chemistry.

    Medicine: Piperidine derivatives, including this compound, are present in many classes of pharmaceuticals and are investigated for their therapeutic potential.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which cis-1,2-Dimethyl-4-piperidinamine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use.

Comparison with Similar Compounds

Cis-1,2-Dimethyl-4-piperidinamine can be compared with other similar compounds, such as:

    1,2-Dimethyl-4-phenylpiperidin-r-4-ol: This compound is a diastereoisomer with a cis relationship between the 1-methyl and 2-methyl substituents on the piperidine ring.

    2,8-Diazaspiro[4.5]decane-1-one: This compound combines two pharmacophores and is used in enzyme inhibition studies.

The uniqueness of this compound lies in its specific structural configuration and the resulting biological activity, which makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(2S,4S)-1,2-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHNDKLDKPYCI-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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